molecular formula C10H9BrO3 B1273147 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One CAS No. 59820-90-5

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Cat. No. B1273147
CAS RN: 59820-90-5
M. Wt: 257.08 g/mol
InChI Key: WBSQNDBQUDSQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using the Gaussian09 software package. Different computational approaches, including HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p), were employed to achieve results that align with experimental infrared bands and X-ray diffraction (XRD) data. The geometrical parameters derived from these studies are consistent with the known crystallographic data, indicating a reliable prediction of the molecular structure .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, related compounds have been synthesized and characterized, providing insight into potential synthetic routes. For example, the synthesis of isostructural bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene has been achieved, and these compounds exhibit interesting supramolecular features such as hydrogen bonding and π–π interactions, which could be relevant for the synthesis and crystallization of similar compounds .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. However, the molecular docking studies of related compounds suggest potential biological activities, such as inhibitory activity against triosephosphate isomerase (TPII), which could imply that similar compounds may participate in biochemically relevant interactions and could act as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One have been analyzed through various computational studies. The HOMO-LUMO analysis is particularly useful for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The molecular electrostatic potential (MEP) analysis reveals that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings. Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting potential applications in nonlinear optics due to their electronic properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antimicrobial Potential : Synthesized compounds using 2,3-dihydro-1,4-benzodioxin-6-amine showed notable antibacterial and antifungal activities. A compound, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, demonstrated significant antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

  • Lipoxygenase Inhibition : Compounds containing 1,4-benzodioxin ring were synthesized to act as possible therapeutic agents for inflammatory ailments. Some showed good inhibitory activity against Lipoxygenase enzyme, important for treating inflammatory diseases (Abbasi et al., 2017).

Synthesis of Novel Compounds

  • Novel Antibacterial Agents : New compounds synthesized using 1,4-benzodioxane-6-amine exhibited potent antibacterial activity. The majority displayed modest toxicity, indicating potential for medical application (Abbasi et al., 2022).

Anti-Diabetic Potential

  • α-Glucosidase Inhibitors : A series of new compounds based on 2,3-dihydro-1,4-benzodioxin were synthesized to evaluate their anti-diabetic potentials. These compounds showed weak to moderate activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Biofilm Inhibition and Cytotoxicity

  • Biofilm Inhibition : Certain synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. These compounds also exhibited mild cytotoxicity (Abbasi et al., 2020).

properties

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSQNDBQUDSQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370803
Record name 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

CAS RN

59820-90-5
Record name 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.